molecular formula C16H19N3O3 B1449054 Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate CAS No. 1422343-93-8

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

Cat. No. B1449054
M. Wt: 301.34 g/mol
InChI Key: DNCNGULCEOOAAM-UHFFFAOYSA-N
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Description

“Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate” is a complex organic compound. It belongs to the class of compounds known as benzodiazepines, which are widely used in medicine . Benzodiazepines are seven-membered heterocycles, having two nitrogen heteroatoms .


Synthesis Analysis

The synthesis of benzodiazepines involves a variety of methods. For instance, a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .


Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a diazepine ring and a fused benzene ring . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are complex and involve multiple steps. For instance, the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine involves a one-pot, three-step cascade process engaging five reactive centers . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Benzodiazepines and Related Compounds : Research has highlighted methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, starting from o-phenylenediamines with various electrophilic reagents. This approach underscores the versatility of o-phenylenediamines as a precursor for constructing complex heterocyclic systems, which may include compounds like the one of interest (Ibrahim, 2011).

  • Chemistry of 1,4-Diazepines : The synthesis, reactions, and biological relevance of 1,4-diazepines have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects. Such reviews provide a foundational understanding of the chemical and biological versatility of diazepine derivatives, which can inform further research into specific compounds like Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate (Rashid et al., 2019).

Biological Significance

  • CNS Acting Drugs Synthesis : The synthesis of central nervous system (CNS) acting drugs from benzimidazoles, imidazothiazoles, and imidazoles has been explored. This research indicates the potential for compounds within this class to be modified into potent CNS-active agents, suggesting an area where Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate could find application (Saganuwan, 2020).

Future Directions

The future directions in the research of benzodiazepines could involve the development of new synthetic strategies, the creation of new libraries of azepines, oxa- and thiazepines, and the discovery of previously unknown unique pharmacological properties of these compounds to discover new drugs .

properties

IUPAC Name

benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCNGULCEOOAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 2
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 3
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 4
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 5
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 6
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

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